methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate
Description
This compound belongs to the imidazo-purine class, characterized by a fused imidazole-purine core with substituents influencing its physicochemical and biological properties. Key features include:
- Core structure: Imidazo[1,2-g]purine with 2,4-dioxo groups.
- Substituents:
- 8-Cyclohexyl group (lipophilic, bulky).
- 1,7-Dimethyl groups (electron-donating, steric effects).
- Methyl acetate ester (hydrolyzable, affecting bioavailability).
- Molecular formula: C₁₈H₂₃N₅O₄ (exact mass: 393.17 g/mol).
Properties
IUPAC Name |
methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-9-21-14-15(19-17(21)23(11)12-7-5-4-6-8-12)20(2)18(26)22(16(14)25)10-13(24)27-3/h9,12H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICBLPIRGHXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the cyclohexyl and methyl groups. Key steps include:
Cyclization: Formation of the imidazo[1,2-g]purine core through cyclization reactions.
Substitution: Introduction of the cyclohexyl and methyl groups via substitution reactions.
Esterification: Formation of the acetate ester group through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can trigger specific biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analog 1: Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
- Key differences: Core: Imidazo[2,1-f]purine vs. 8-Substituent: 2-Methylphenyl (aromatic, planar) vs. cyclohexyl (non-aromatic, 3D conformation). Molecular formula: C₁₈H₁₉N₅O₄ (avg. mass 369.38 g/mol).
- Implications :
Structural Analog 2: 2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid
- Key differences :
- Substituents : 1,3,7-Trimethyl (increased steric hindrance) vs. 1,7-dimethyl.
- Functional group : Acetic acid (ionizable, polar) vs. methyl ester (neutral, lipophilic).
- Molecular formula : C₁₂H₁₄N₅O₄ (avg. mass 292.27 g/mol).
- Implications :
Structural Analog 3: Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)propanoate
- Key differences: 8-Substituent: 4-Ethylphenyl (electron-donating, extended hydrophobicity) vs. cyclohexyl. Ester group: Propanoate (longer alkyl chain) vs. acetate. Molecular formula: C₂₂H₂₅N₅O₄ (avg. mass 423.5 g/mol).
- Implications: The ethyl group may enhance hydrophobic interactions in binding pockets. Propanoate ester could slow hydrolysis, prolonging half-life compared to acetate .
Comparative Data Table
| Property | Target Compound | Analog 1 (2-methylphenyl) | Analog 2 (acetic acid) | Analog 3 (4-ethylphenyl) |
|---|---|---|---|---|
| Core structure | Imidazo[1,2-g]purine | Imidazo[2,1-f]purine | Imidazo[1,2-g]purine | Imidazo[2,1-f]purine |
| 8-Substituent | Cyclohexyl | 2-Methylphenyl | N/A (trimethyl) | 4-Ethylphenyl |
| Functional group | Methyl acetate | Methyl acetate | Acetic acid | Methyl propanoate |
| Molecular weight | ~393.17 | 369.38 | 292.27 | 423.5 |
| Lipophilicity (logP) | High (cyclohexyl) | Moderate (aromatic) | Low (ionizable acid) | High (ethylphenyl) |
| Solubility | Low (non-polar substituent) | Low | High | Moderate |
Research Findings and Implications
- Synthetic Challenges: The cyclohexyl group in the target compound may complicate purification due to increased hydrophobicity, requiring non-polar solvents .
- Biological Activity : Analog 1’s aromatic substituent could enhance binding to ATP pockets in kinases, while the target compound’s cyclohexyl group might improve selectivity for hydrophobic binding sites .
- Metabolic Stability: The methyl ester in the target compound is prone to hydrolysis, whereas Analog 3’s propanoate ester may resist enzymatic cleavage .
- Crystallography : Tools like SHELXL and ORTEP-3 () are critical for resolving structural nuances, such as cyclohexyl ring conformation, which impacts molecular packing .
Biological Activity
Methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound belonging to the class of purine derivatives. This compound exhibits a unique structural configuration that may confer various biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound's structure includes:
- A purine core with a dioxoimidazole framework.
- Substituents such as cyclohexyl and dimethyl groups that may influence its biological interactions.
Antitumor Activity
Research has indicated that compounds with similar structural features often exhibit antitumor properties. For example, studies have shown that purine derivatives can inhibit tumor cell proliferation through various mechanisms. The potential mechanism may involve:
- Inhibition of DNA synthesis .
- Induction of apoptosis in cancer cells.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. This is supported by findings on related compounds which demonstrated efficacy against Gram-positive and Gram-negative bacteria. The antimicrobial action may be attributed to:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways in microbial cells.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors , modulating their activity.
- It may act as an adenosine receptor agonist , influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of similar purine derivatives. These studies typically utilize assays such as:
- MTT assay for cytotoxicity evaluation.
- Agar well diffusion method for antimicrobial testing.
| Study | Compound | Activity | Method |
|---|---|---|---|
| Methyl 2-{...} | Cytotoxicity against cancer cell lines | MTT assay | |
| Similar purine derivative | Antimicrobial against E. coli | Agar well diffusion |
In Vivo Studies
In vivo studies are essential to confirm the therapeutic potential of this compound. Future research should focus on:
- Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Evaluating the therapeutic index and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
